molecular formula C13H13NO3 B12632445 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester

Cat. No.: B12632445
M. Wt: 231.25 g/mol
InChI Key: UUOGGHGTRWXBLI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an amino group, a hydroxy group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester typically involves multiple steps. One common method starts with the nitration of naphthalene to form 2-nitronaphthalene. This intermediate is then subjected to a series of reactions, including reduction to form 2-aminonaphthalene, followed by carboxylation to introduce the carboxylic acid group. The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-naphthalenecarboxylic acid, 7-amino-4-keto-, ethyl ester.

    Reduction: Formation of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-
  • 2-Naphthalenecarboxylic acid, 7-bromo-4-hydroxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethyl)phenyl]-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 7-amino-4-hydroxy-, ethyl ester is unique due to the presence of both amino and hydroxy groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The ethyl ester group also enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-amino-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOGGHGTRWXBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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